molecular formula C11H8Cl2O2 B2593970 [5-(2,5-Dichlorophenyl)furan-2-yl]methanol CAS No. 585522-14-1

[5-(2,5-Dichlorophenyl)furan-2-yl]methanol

Cat. No.: B2593970
CAS No.: 585522-14-1
M. Wt: 243.08
InChI Key: KUSVDHMFHSSDAL-UHFFFAOYSA-N
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Description

[5-(2,5-Dichlorophenyl)furan-2-yl]methanol (CAS 585522-14-1) is a furan-based compound of interest in chemical research and development. It has a molecular formula of C11H8Cl2O2 and a molecular weight of 243.09 g/mol . This compound features a methanol group attached to a furan ring, which is substituted at the 5-position with a 2,5-dichlorophenyl group . This specific structure makes it a valuable intermediate for synthesizing more complex molecules. Researchers utilize this compound in various fields, including medicinal chemistry and materials science, where it serves as a versatile building block for creating libraries of compounds for screening and development. As a key synthetic precursor, it can be used to explore structure-activity relationships or to incorporate the furan moiety into larger molecular architectures. Available for secure and cold-chain shipping, this product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(2,5-dichlorophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSVDHMFHSSDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. scispace.com These calculations are based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as the B3LYP functional, are frequently employed to provide a balance between accuracy and computational cost, making them suitable for studying complex molecules like [5-(2,5-Dichlorophenyl)furan-2-yl]methanol. scispace.com Such studies are fundamental for elucidating the molecule's stability, reactivity, and spectroscopic signatures.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a molecule with rotatable bonds, such as the bond connecting the furan (B31954) and dichlorophenyl rings and the hydroxymethyl group in this compound, conformational analysis is performed to identify the lowest energy conformer. This process involves calculating the energy of various spatial orientations to find the global minimum on the potential energy surface. The geometry of the methanol (B129727) group, for instance, typically features a tetrahedral arrangement around the carbon atom and a bent geometry at the oxygen atom due to the presence of lone pairs. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for further computational analysis.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.orgacadpubl.eu The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. acadpubl.eu For aromatic and heterocyclic compounds, the distribution of these orbitals across the molecule highlights the regions most likely to participate in chemical reactions. In related furan derivatives, the HOMO and LUMO are often localized across the conjugated π-system of the furan and phenyl rings. malayajournal.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Furan Derivative (Note: Data is for 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, as specific data for the target compound is not available in the cited literature) malayajournal.orgacadpubl.eu

OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE) 4.0106

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. acadpubl.eunih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and chlorine.

Blue regions: Indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack. These are typically located around hydrogen atoms.

Green regions: Represent neutral or zero potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the methanol group, the furan ring's oxygen, and the chlorine atoms. In contrast, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a likely site for hydrogen bonding interactions. nih.gov

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations are commonly used to simulate infrared (IR), Raman, and UV-Vis spectra.

Theoretical IR and Raman Spectra: By calculating the harmonic vibrational frequencies, theoretical IR and Raman spectra can be generated. These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. scispace.com For the target molecule, characteristic peaks would include O-H stretching from the methanol group, C-Cl stretching from the dichlorophenyl ring, and various C-H and C-O stretching and bending modes associated with the furan and phenyl rings. researchgate.net

Theoretical UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. researchgate.net The calculations provide information on the absorption wavelengths (λmax) and oscillator strengths of these transitions, which are typically π → π* and n → π* transitions within the conjugated system of the molecule. nih.gov

Reaction Mechanism Investigations through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. These studies can map out the entire energy landscape of a reaction, helping to identify the most favorable pathway.

A key aspect of investigating reaction mechanisms is the identification and characterization of transition states—the highest energy points along a reaction coordinate. By locating the transition state structures and calculating their energies, the activation energy for a reaction can be determined. This information is crucial for understanding reaction kinetics. For reactions involving this compound, such as its synthesis or subsequent transformations, computational analysis could model the step-by-step process, identifying intermediates and transition states to establish the most plausible mechanism. For example, in a synthesis reaction, modeling could help understand how the furan and dichlorophenyl rings are coupled or how the methanol group is introduced.

Energy Landscape and Reaction Barriers

No specific data is available on the conformational analysis, transition states, or activation energies for reactions involving this compound.

Intermolecular Interactions and Non-Covalent Interactions (e.g., Reduced Density Gradient analysis)

There are no published studies using methods like Reduced Density Gradient (RDG) analysis to detail the non-covalent interactions, such as hydrogen bonding and van der Waals forces, for this compound.

Molecular Docking Studies for Ligand-Target Interactions in vitro

Information regarding molecular docking studies, including binding affinities, binding modes, and interactions with specific biological targets for this compound, is not present in the current body of scientific literature.

Future Research Directions and Potential Applications in Advanced Materials and Chemical Biology

Development of Novel Synthetic Methodologies for [5-(2,5-Dichlorophenyl)furan-2-yl]methanol

The synthesis of this compound is not extensively detailed in current literature, presenting an opportunity for the development of novel and efficient synthetic routes. Drawing parallels from the synthesis of analogous furan (B31954) derivatives, several methodologies could be explored. One potential approach involves a Grignard reaction, a common method for forming carbon-carbon bonds. For instance, the synthesis of furan-2,5-diylbis((4-chlorophenyl)methanol) has been achieved through a Grignard reaction involving furan-2,5-dicarbaldehyde and a chlorophenyl Grignard reagent researchgate.net. A similar strategy could be adapted for the target compound.

Another promising avenue is the modification of biomass-derived furan compounds like 5-hydroxymethylfurfural (HMF). HMF is a versatile platform chemical that can be converted into a variety of furan derivatives google.comtue.nlnih.govresearchgate.net. Catalytic conversion of carbohydrates can yield HMF, which can then undergo further reactions to introduce the desired dichlorophenyl group nih.govresearchgate.net. Research into selective catalytic systems will be crucial for achieving high yields and minimizing byproducts. A stepwise approach, potentially involving protecting groups for the reactive formyl group in HMF, could offer a high-yield pathway to related furan compounds and could be adapted for this specific synthesis tue.nlresearchgate.net.

Exploration of New Derivatization Strategies for Enhanced Bioactivity or Material Properties

The functional groups present in this compound, namely the hydroxyl group and the furan ring, offer multiple sites for derivatization. These modifications can lead to compounds with enhanced biological activity or tailored material properties. For example, the hydroxyl group can be esterified or etherified to produce a library of new compounds. The synthesis of polyesters with high molecular weight using 2,5-furandimethanol (FDM) as a diol demonstrates the potential for creating polymeric materials nih.gov. Similarly, the etherification of FDM to produce 2,5-bis(alkoxymethyl)furan suggests a route to potential biodiesel additives nih.gov.

Furthermore, the furan ring itself can undergo various reactions. For instance, furan derivatives have been incorporated into thiazolidinedione structures, which are known for their pharmacological properties, including anticancer and anti-inflammatory activities mdpi.com. The π-π interactions involving the furan ring can be crucial for the biological activity of such derivatives mdpi.com. By exploring different derivatization strategies, it may be possible to develop new therapeutic agents or functional materials based on the this compound scaffold.

Integration of this compound into Complex Chemical Structures

The unique structure of this compound makes it an attractive building block for the synthesis of more complex molecules. Its rigid furan core and the presence of reactive functional groups allow for its incorporation into larger assemblies such as polymers, macrocycles, or dendrimers. Furan-containing compounds are considered valuable intermediates for a wide range of products, including polymers, solvents, surfactants, and pharmaceuticals, often serving as a bio-based alternative to petroleum-derived aromatic compounds google.com.

The integration of this building block could lead to materials with novel properties. For example, the incorporation of furan units into polymer backbones can enhance their thermal stability nih.gov. The dichlorophenyl group can also influence the electronic properties and solubility of the resulting macromolecules. The development of synthetic strategies to efficiently incorporate this furan derivative into larger, well-defined architectures is a key area for future research.

Further Computational and Mechanistic Elucidation

To guide the rational design of new derivatives and applications, a deeper understanding of the structure-property relationships of this compound is essential. Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into its electronic structure, reactivity, and conformational preferences. Molecular docking studies, as demonstrated with other furan derivatives, can predict the binding affinity and mode of interaction with biological targets, such as proteins, which can be valuable in drug discovery efforts mdpi.com.

Mechanistic studies of its reactions, both in synthesis and derivatization, will also be crucial. Understanding the reaction pathways and identifying key intermediates can help in optimizing reaction conditions to improve yields and selectivity. For example, kinetic studies on the oxidative esterification of related furan compounds have provided valuable insights into the reaction mechanisms tue.nl.

Potential as Molecular Probes or Building Blocks in Chemical Biology

The furan scaffold and its derivatives have potential applications in chemical biology. Furan-based molecules can be designed as molecular probes to study biological processes. The inherent fluorescence of some conjugated furan compounds could be exploited for imaging applications ntu.edu.sg. Furthermore, the ability to functionalize the molecule allows for the attachment of reporter groups or reactive moieties for bio-orthogonal ligation reactions. For instance, furan moieties have been used in proximity-induced ligation to form stable adducts, a technique with applications in creating peptide and nucleic acid constructs nih.gov. The dichlorophenyl substitution pattern on this compound could offer specific interactions with biological macromolecules, making it a candidate for the development of targeted probes.

Consideration for Applications in Organic Electronics or Photonic Devices

Furan-based conjugated molecules are being investigated for their potential in organic electronics ntu.edu.sg. The furan ring is an electron-rich heterocycle that can participate in π-conjugated systems, which are essential for charge transport in organic semiconductors. The synthesis and characterization of conjugated furan compounds are key to developing novel materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells ntu.edu.sg.

The specific substitution pattern of this compound could influence the electronic properties of materials derived from it. The electron-withdrawing nature of the chlorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in designing materials for electronic devices. Further research into the synthesis of oligomers and polymers incorporating this building block and the characterization of their photophysical and electronic properties is warranted.

Q & A

Q. Key Considerations :

  • Reduction Efficiency : LiAlH₄ provides higher yields (>85%) but requires strict anhydrous conditions.
  • Byproduct Control : Over-reduction to methyl groups can occur; quenching with aqueous NH₄Cl minimizes this .

How can the purity and structural integrity of this compound be validated using spectroscopic methods?

Basic Research Question
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation relies on:

  • ¹H NMR (CDCl₃): Key peaks include δ 4.65 (s, 2H, -CH₂OH), δ 6.55 (d, J = 3.2 Hz, 1H, furan H-3), and δ 7.35–7.60 (m, 3H, dichlorophenyl) .
  • FT-IR : Broad O-H stretch (~3200 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

What strategies can mitigate competing side reactions during the reduction of 5-(2,5-Dichlorophenyl)furan-2-carboxaldehyde to the corresponding methanol derivative?

Advanced Research Question
Competing esterification or over-reduction can arise due to reactive intermediates. Strategies include:

  • Low-Temperature Reduction : Perform reactions at –20°C with NaBH₄ in ethanol to suppress side reactions .
  • Protecting Groups : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol) before reduction, followed by deprotection .
  • Catalytic Transfer Hydrogenation : Use Pd/C with ammonium formate for selective reduction without LiAlH₄’s harsh conditions .

How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
The electron-withdrawing Cl groups on the phenyl ring enhance the electrophilicity of the furan’s α-position, facilitating nucleophilic attacks (e.g., SNAr). For example:

  • Reactivity Trend : 2,5-Dichloro substitution increases the furan ring’s electron deficiency compared to mono-chloro analogs, accelerating reactions with amines or thiols .
  • Computational Support : Density Functional Theory (DFT) calculations show a lowered LUMO energy (–1.8 eV) for the dichlorophenyl derivative, correlating with faster kinetics .

What are the key stability considerations for storing this compound, and how can degradation products be identified?

Basic Research Question
The compound is sensitive to light, moisture, and oxidation. Storage recommendations:

  • Conditions : Argon atmosphere, –20°C in amber vials with desiccants.
  • Degradation Pathways :
    • Oxidation : Forms 5-(2,5-dichlorophenyl)furan-2-carboxylic acid (detected via LC-MS, [M+H]⁺ = 285.1) .
    • Hydrolysis : Moisture leads to cleavage of the hydroxymethyl group, yielding furfural derivatives .

Advanced Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

In silico approaches for predicting the biological targets of this compound: Which computational models align with experimental IC50 data?

Advanced Research Question
Molecular docking and pharmacophore modeling align with experimental SIRT2 inhibition (IC₅₀ = 3.5 μM for AGK2, a structural analog) . Key steps:

Docking (AutoDock Vina) : The dichlorophenyl group occupies SIRT2’s hydrophobic cleft, while the hydroxymethyl hydrogen-bonds to Asn168 .

QSAR Models : Hammett constants (σ = +0.78 for Cl) correlate with inhibitory potency (R² = 0.91) .

What solvent systems are recommended for this compound in various experimental setups, based on its solubility profile?

Basic Research Question

SolventSolubility (mg/mL)Applications
DMSO10–15Biological assays
Ethanol<1Recrystallization
THF8–12Synthetic chemistry

Note : For cell-based studies, dilute DMSO stock to ≤0.1% to avoid cytotoxicity .

How can contradictory data regarding the antioxidant vs. pro-oxidant effects of this compound be resolved through mechanistic studies?

Advanced Research Question
Contradictions arise from concentration-dependent redox behavior:

  • Antioxidant at Low Concentrations (<10 μM) : Scavenges ROS via the hydroxymethyl group (EPR-confirmed radical quenching) .
  • Pro-Oxidant at High Concentrations (>50 μM) : Generates semiquinone radicals under oxidative stress (detected via cyclic voltammetry) .

Resolution : Use redox-sensitive fluorescent probes (e.g., DCFH-DA) in tandem with ESR to map dose-response curves .

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